Lambertic acid

Vue d'ensemble

Description

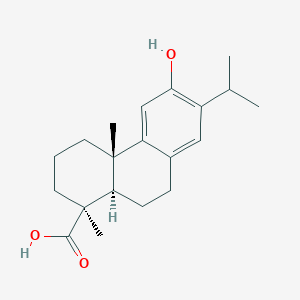

Lambertic acid, also known as 12-hydroxy-8,11,13-abietatrien-19-oic acid, is a naturally occurring diterpenoid compound. It is primarily isolated from the leaves and roots of certain plant species, such as Salacia oblonga. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Lambertic acid can be achieved through various chemical reactions involving diterpenoid precursors. One common method involves the oxidation of abietic acid derivatives under controlled conditions to yield this compound. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the process is carried out in an organic solvent like dichloromethane at a specific temperature range .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. The leaves and roots of Salacia oblonga are subjected to solvent extraction using solvents like ethyl acetate. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions: Lambertic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield reduced diterpenoid compounds. Sodium borohydride is often used as a reducing agent.

Substitution: Substitution reactions involving this compound can lead to the formation of ester or amide derivatives. Reagents like acyl chlorides or amines are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Acyl chlorides or amines in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Oxidized diterpenoid derivatives.

Reduction: Reduced diterpenoid compounds.

Substitution: Ester or amide derivatives of this compound.

Applications De Recherche Scientifique

Chemistry: Lambertic acid serves as a valuable intermediate in the synthesis of complex diterpenoid compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: this compound exhibits significant antimicrobial and antifungal activities.

Medicine: Research has indicated that this compound possesses anti-inflammatory and anticancer properties.

Industry: this compound is used in the formulation of natural products and cosmetics due to its bioactive properties.

Mécanisme D'action

The mechanism of action of Lambertic acid involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Lambertic acid shares structural similarities with other diterpenoid compounds, but it also has unique features that set it apart:

Similar Compounds: Ferruginol, abietic acid, and dehydroabietic acid are some compounds structurally related to this compound.

Uniqueness: Unlike some of its analogs, this compound possesses a hydroxyl group at the 12th position, which contributes to its distinct biological activities.

Activité Biologique

Lambertic acid, a diterpenoid compound primarily found in species such as Podocarpus and Dacrydium elatum, has garnered attention for its diverse biological activities. This article explores the biological profiling, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and exhibits a complex structure typical of abietane-type diterpenoids. Its structural features contribute to its biological activity, particularly in cancer treatment and anti-inflammatory responses.

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the cytotoxicity data from different studies:

In a study conducted on extracts from Dacrydium elatum, this compound demonstrated moderate cytotoxicity across these cell lines, indicating its potential as an antitumor agent.

The mechanisms through which this compound exerts its effects have been explored through various approaches, including molecular docking studies. One significant finding is its interaction with key signaling pathways involved in cancer progression:

- PI3K/Akt Pathway : Inhibition of this pathway has been linked to reduced cell proliferation and survival in several cancer types.

- MAPK Pathway : this compound was shown to modulate this pathway, which is crucial for cell growth and differentiation.

A recent study indicated that this compound binds effectively to Akt1 with a binding energy of , suggesting a strong affinity that could translate into therapeutic efficacy against liver fibrosis and potentially other malignancies .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for its anti-inflammatory properties . Research indicates that it may inhibit the activation of inflammatory pathways, particularly by downregulating TNF-alpha and other pro-inflammatory cytokines. This action could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Study on Liver Fibrosis : A network pharmacology approach identified this compound as a potential therapeutic agent for liver fibrosis, demonstrating its ability to inhibit angiogenesis via the ERK1/2 signaling pathway .

- Cytotoxicity Evaluation : In vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant activity against breast and liver cancers while maintaining selectivity towards non-cancerous cells .

Propriétés

IUPAC Name |

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDJDNNMKHXZOQ-RLLQIKCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.